2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate
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Overview
Description
2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate is a chemical compound with the molecular formula C14H16Cl2NO4. It is an ester derivative of 2,4-dichloro-6-nitrophenol and 2-ethylhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate typically involves the esterification of 2,4-dichloro-6-nitrophenol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4-dichloro-6-nitrophenol and 2-ethylhexanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Hydrolysis: 2,4-Dichloro-6-nitrophenol and 2-ethylhexanoic acid.
Reduction: 2,4-Dichloro-6-aminophenyl 2-ethylhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate involves its interaction with specific molecular targets. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The nitro group and the ester functionality play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-nitrophenol: The parent compound, which lacks the ester group.
2-Ethylhexanoic acid: The carboxylic acid component of the ester.
2,4-Dichlorophenoxyacetic acid: A structurally related compound with herbicidal properties.
Uniqueness
2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate is unique due to its combined structural features of both 2,4-dichloro-6-nitrophenol and 2-ethylhexanoic acid. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and enzyme inhibition studies.
Properties
CAS No. |
4988-44-7 |
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Molecular Formula |
C14H17Cl2NO4 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
(2,4-dichloro-6-nitrophenyl) 2-ethylhexanoate |
InChI |
InChI=1S/C14H17Cl2NO4/c1-3-5-6-9(4-2)14(18)21-13-11(16)7-10(15)8-12(13)17(19)20/h7-9H,3-6H2,1-2H3 |
InChI Key |
AQYAYHIBHJIREO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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